![molecular formula C14H19FO9 B1313385 beta-D-Glucopyranosyl fluoride tetraacetate CAS No. 2823-46-3](/img/structure/B1313385.png)
beta-D-Glucopyranosyl fluoride tetraacetate
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Overview
Description
Beta-D-Glucopyranosyl fluoride tetraacetate is a complex chemical compound with a variety of physical, chemical, and biological properties. It has an empirical formula of C14H19FO9 and a molecular weight of 350.29 .
Molecular Structure Analysis
The molecular structure of beta-D-Glucopyranosyl fluoride tetraacetate can be represented by the SMILES stringCC(=O)OC[C@H]1OC@@HC@H=O)C@@H=O)[C@@H]1OC(C)=O
and the InChI 1S/C14H19FO9/c1-6(16)20-5-10-11(21-7(2)17)12(22-8(3)18)13(14(15)24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11-,12+,13-,14-/m1/s1
. Physical And Chemical Properties Analysis
Beta-D-Glucopyranosyl fluoride tetraacetate has a melting point of 80-85°C (lit.) . It has an optical activity of [α]23/D +21°, c = 1 in chloroform .Scientific Research Applications
Glycoside Hydrolase Research
This compound has been used in research related to glycoside hydrolases, a group of enzymes that catalyze the hydrolysis of glycosidic bonds . It has been used in studies to understand the hydrolysis of α-D-glucopyranosyl fluoride promoted by an inverting α-glucosidase .
Antibacterial and Antifungal Applications
The compound has been used in the synthesis of thiosemicarbazones, which have shown remarkable antibacterial and antifungal activities against some typical bacteria and fungi . Some of these compounds have also shown strong inhibitory activity against several bacteria, such as K. pneumoniae and S. typhimurium .
Anti-MRSA Activity
Thiosemicarbazones synthesized using this compound have shown remarkable inhibitory activity against three clinical MRSA (Methicillin-resistant Staphylococcus aureus) isolates .
Proteomics Research
The compound is considered a specialty product for proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions.
Chiral Resolution of Amino Acid Derivatives
The compound has been used as a chiral reagent for the resolution of amino acid derivatives . It has been used in the formation of diastereomers and for reversed-phase high-performance liquid chromatographic resolution of amino acid enantiomers .
Synthesis of Propargyl Glucopyranoside
The compound has been used in the synthesis of propargyl glucopyranoside . This has applications in organic synthesis and carbohydrate chemistry, particularly as a dipolarophile component in 1,3-dipolar cycloaddition reaction for the synthesis of different triazole or isoxazole derivatives .
Mechanism of Action
Target of Action
Beta-D-Glucopyranosyl fluoride tetraacetate, also known as 2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl fluoride, is a synthetic derivative of glucose . The primary target of this compound is the enzyme glyceraldehyde 3-phosphate dehydrogenase (GAPDH) . GAPDH plays a crucial role in the glycolysis pathway, catalyzing the conversion of D-glyceraldehyde 3-phosphate to D-glycerate 1,3-bisphosphate .
Mode of Action
It is known that the compound can inhibit the activity of gapdh . This inhibition likely occurs through the compound’s interaction with the active site of the enzyme, disrupting its normal function .
Biochemical Pathways
By inhibiting GAPDH, Beta-D-Glucopyranosyl fluoride tetraacetate affects the glycolysis pathway . This pathway is responsible for the breakdown of glucose, providing energy and metabolic intermediates for cells. Disruption of this pathway can have significant downstream effects, potentially impacting energy production and other metabolic processes.
Result of Action
The inhibition of GAPDH by Beta-D-Glucopyranosyl fluoride tetraacetate can lead to a decrease in the rate of glycolysis . This could potentially result in reduced energy production and altered metabolic activity within cells.
Future Directions
properties
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-fluorooxan-2-yl]methyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FO9/c1-6(16)20-5-10-11(21-7(2)17)12(22-8(3)18)13(14(15)24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11-,12+,13-,14-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJXATNWYELAACC-RKQHYHRCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)F)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)F)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FO9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40472545 |
Source
|
Record name | beta-D-Glucopyranosyl fluoride tetraacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40472545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
beta-D-Glucopyranosyl fluoride tetraacetate | |
CAS RN |
2823-46-3 |
Source
|
Record name | beta-D-Glucopyranosyl fluoride tetraacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40472545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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